
1-Cyclopropylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and serves as a valuable intermediate in the preparation of various chemical entities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylbutane with chlorosulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ions are commonly used in substitution reactions.
Reaction Conditions: These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
1-Cyclopropylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-cyclopropylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions often proceed through the formation of a sulfonyl transfer intermediate, which then undergoes nucleophilic attack .
Comparaison Avec Des Composés Similaires
4-Cyclopropylbutane-1-sulfonyl chloride: Similar in structure but with a different substitution pattern.
Cyclopropylmethanesulfonyl chloride: Another sulfonyl chloride with a cyclopropyl group.
Uniqueness: 1-Cyclopropylbutane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its cyclopropyl group provides steric hindrance, influencing its reactivity and making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
1-cyclopropylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-3-7(6-4-5-6)11(8,9)10/h6-7H,2-5H2,1H3 |
Clé InChI |
SBYDQETYEJCDNL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



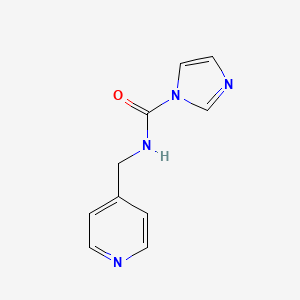
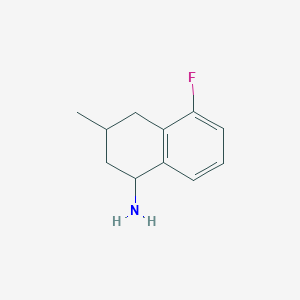
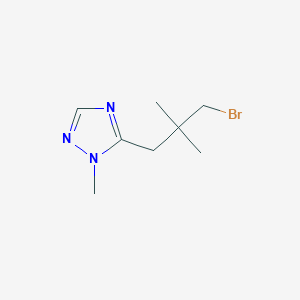
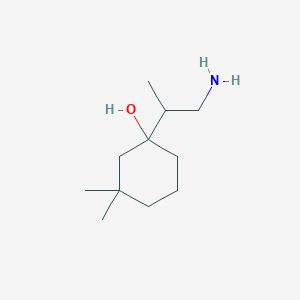
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

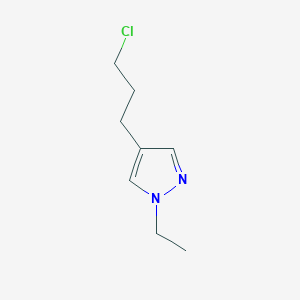
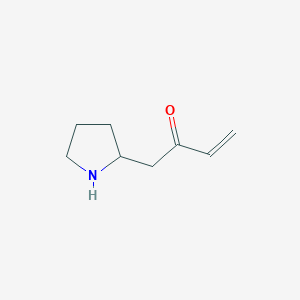
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)

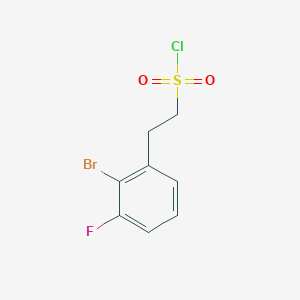
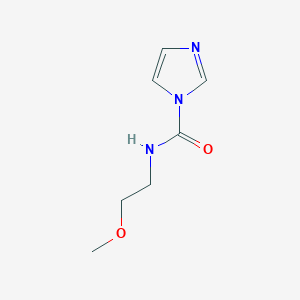
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
